4-Methyl-6-nitro-1H-indole

Oligonucleotide Chemistry Universal Base Analogues DNA Duplex Stability

4-Methyl-6-nitro-1H-indole (CAS 139121-49-6) is a disubstituted indole derivative bearing a methyl group at the 4-position and a nitro group at the 6-position of the indole ring system. This heterocyclic compound (C₉H₈N₂O₂, MW 176.17) functions as a versatile small molecule scaffold with applications in medicinal chemistry and materials science.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 139121-49-6
Cat. No. B3101353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-nitro-1H-indole
CAS139121-49-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h2-5,10H,1H3
InChIKeyPTZHKODNLXFZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-nitro-1H-indole (CAS 139121-49-6) | Procurement-Ready Indole Scaffold with Distinct Substitution Pattern


4-Methyl-6-nitro-1H-indole (CAS 139121-49-6) is a disubstituted indole derivative bearing a methyl group at the 4-position and a nitro group at the 6-position of the indole ring system . This heterocyclic compound (C₉H₈N₂O₂, MW 176.17) functions as a versatile small molecule scaffold with applications in medicinal chemistry and materials science . The specific 4,6-disubstitution pattern imparts unique electronic and steric properties that differentiate it from both mono-substituted indoles and other regioisomeric methyl-nitroindoles, making it a strategic building block for structure-activity relationship (SAR) exploration and target compound synthesis .

Why Generic Substitution Fails: 4-Methyl-6-nitro-1H-indole vs. Alternative Indole Building Blocks


The 4-methyl-6-nitro substitution pattern cannot be interchanged with other methyl-nitroindole isomers (e.g., 4-methyl-5-nitroindole, 5-methyl-6-nitroindole, or 6-methyl-4-nitroindole) without altering downstream synthetic outcomes and biological target engagement [1]. The 6-nitro group directs electrophilic aromatic substitution to the 5-position of the indole ring, while the 4-methyl group enhances lipophilicity (computed LogP ≈ 2.8) and modulates steric interactions with adjacent binding pockets . Positional isomerism in nitroindoles profoundly affects duplex stability in nucleic acid applications, electropolymerization efficiency, and receptor binding selectivity—as demonstrated by the distinct performance profiles of 4-, 5-, and 6-nitroindole in universal base studies and melatonin receptor assays [2][3]. Procurement of the precise 4-methyl-6-nitro regioisomer is therefore non-negotiable for projects requiring this exact electronic and steric landscape.

4-Methyl-6-nitro-1H-indole (139121-49-6): Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Nitroindole Duplex Stability Ranking: 4-Nitroindole vs. 6-Nitroindole vs. 5-Nitroindole

In systematic duplex melting experiments comparing nitroindole positional isomers, the order of duplex stability was established as 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole [1]. While 5-nitroindole provides the highest thermal stability, the 6-nitroindole core offers distinct electronic properties for applications where intermediate destabilization is desirable or where the nitro group must occupy the 6-position for synthetic accessibility to 6-aminoindole derivatives [2]. The 4-methyl substitution further modulates the electron density of the indole ring system, differentiating 4-methyl-6-nitro-1H-indole from unsubstituted 6-nitroindole.

Oligonucleotide Chemistry Universal Base Analogues DNA Duplex Stability

Positional Isomer Impact on Electropolymerization: 6-Nitroindole vs. 4-Nitroindole Polymer Formation

The positional isomerism of the nitro group critically determines electropolymerization outcomes. Poly(6-nitroindole) (6-PNI) and poly(5-nitroindole) (5-PNI) both form nanowire structures upon electropolymerization, whereas poly(4-nitroindole) (4-PNI) fails to be prepared under identical conditions [1]. This class-level inference positions the 6-nitroindole scaffold—and by extension 4-methyl-6-nitro-1H-indole—as a viable monomer precursor for conducting polymer applications where the 4-nitro isomer is non-functional.

Conducting Polymers Electropolymerization Supercapacitors

Melatonin Receptor MT₃ Affinity: 4-Nitroindole vs. 6-Nitroindole vs. 7-Nitroindole Derivatives

In a comparative study of nitroindole derivatives as melatonin receptor ligands, the 4-nitro isomer exhibited very high affinity (nanomolar) and selectivity for MT₃ binding sites, whereas analogues nitrated at the 6- or 7-positions lost MT₃ affinity while retaining MT₁ and MT₂ binding [1]. This class-level evidence demonstrates that the nitro group position on the indole core dictates receptor subtype selectivity. The 4-methyl-6-nitro-1H-indole scaffold, bearing the nitro group at the 6-position, is therefore structurally predisposed toward MT₁/MT₂ engagement rather than MT₃ selectivity—a critical differentiator for ligand design projects.

Melatoninergic Pharmacology Receptor Binding Selectivity MT₃ Ligand Design

Computed Lipophilicity (LogP): 4-Methyl-6-nitro-1H-indole vs. Unsubstituted 6-Nitroindole

The presence of the 4-methyl group increases the lipophilicity of the indole scaffold relative to unsubstituted 6-nitroindole. Computed LogP for 4-methyl-6-nitro-1H-indole is approximately 2.8 , compared to a lower LogP value for 6-nitroindole (C₈H₆N₂O₂, lacking the methyl substituent). This enhanced lipophilicity translates to improved membrane permeability and altered distribution properties in biological systems—a key consideration for cell-based assays and in vivo studies.

Physicochemical Properties ADME Prediction Lipophilicity

Electrophilic Substitution Directing Effects: 6-Nitro vs. 5-Nitro Substitution Patterns

The 6-nitro group in 4-methyl-6-nitro-1H-indole directs electrophilic substitution to the 5-position of the indole ring, whereas a 5-nitro substituent would direct substitution to the 4- or 6-positions . This regiochemical control is critical for subsequent functionalization steps in multi-step synthesis. The methyl group at the 4-position further activates the aromatic ring toward electrophilic attack while blocking potential substitution at that site, creating a uniquely reactive scaffold for 5-position modifications [1].

Synthetic Chemistry Regioselectivity Electrophilic Aromatic Substitution

Aryl Hydrocarbon Receptor (AhR) Modulation: 4-Methylindole Core Activity vs. Unsubstituted Indole

In a systematic evaluation of 22 methylated and methoxylated indoles, 4-methylindole (4-Me-indole) emerged as the most effective AhR agonist with an EMAX of 134% relative to 5 nM dioxin, surpassing 6-methylindole (91%) and 7-methoxyindole (80%) [1]. This class-level evidence establishes the 4-methyl substitution pattern as a privileged scaffold for AhR engagement. While the 6-nitro group in 4-methyl-6-nitro-1H-indole modulates electron density and may alter receptor pharmacology relative to unsubstituted 4-methylindole, the core 4-methylindole structure provides a validated starting point for AhR-targeted compound development.

Nuclear Receptor Pharmacology AhR Agonism Xenobiotic Sensing

4-Methyl-6-nitro-1H-indole (139121-49-6): Validated Research & Industrial Application Scenarios


Medicinal Chemistry: AhR-Targeted Lead Optimization and SAR Studies

Based on the established high AhR agonist efficacy of the 4-methylindole core (EMAX 134% vs. TCDD), 4-methyl-6-nitro-1H-indole serves as a functionalized starting point for developing novel AhR modulators [1]. The 6-nitro group provides a synthetic handle for reduction to 6-amino derivatives, enabling further diversification through amide coupling, sulfonamide formation, or diazonium chemistry. Researchers investigating xenobiotic metabolism, immunotoxicology, or AhR-mediated cancer pathways can leverage this scaffold to explore SAR around the 6-position while retaining the privileged 4-methyl substitution.

Oligonucleotide Chemistry: Universal Base and Modified Nucleoside Synthesis

The 6-nitroindole framework, characterized by intermediate duplex destabilization in DNA (stability rank: 5-NI > 4-NI > 6-NI > 3-NP), offers a tunable universal base option for probe and primer design [1][2]. 4-Methyl-6-nitro-1H-indole can be elaborated into nucleoside phosphoramidites after appropriate functionalization of the indole nitrogen. The 4-methyl group may provide additional steric bulk that further modulates base-pairing promiscuity and stacking interactions, presenting opportunities for fine-tuning hybridization stringency in multiplex PCR and sequencing applications.

Conducting Polymer and Materials Science: Nanowire Precursor Development

Since 6-nitroindole electropolymerizes to form conducting polymer nanowires while 4-nitroindole fails to polymerize, 4-methyl-6-nitro-1H-indole represents a viable monomer scaffold for developing functionalized polyindole materials [1]. The 4-methyl substituent may influence polymer morphology, conductivity, and capacitance properties relative to unsubstituted poly(6-nitroindole). Potential applications include supercapacitor electrodes, electrochemical sensors, and organic electronic devices where nitro group reduction to amine enables post-polymerization functionalization.

Synthetic Methodology: 5-Position Functionalization via Directed Electrophilic Substitution

The 6-nitro group directs electrophilic substitution to the 5-position while the 4-methyl group both activates the ring and blocks the 4-position, creating a uniquely predictable reactivity profile for synthetic chemists [1][2]. This scaffold enables efficient access to 4-methyl-5-substituted-6-nitroindoles and, following nitro reduction, to 4-methyl-5-substituted-6-aminoindoles—intermediates of value in pharmaceutical development and natural product synthesis. The regiochemical control reduces purification burden and improves overall synthetic yield in multi-step sequences.

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